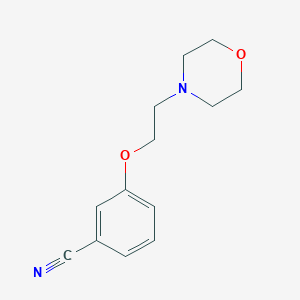

3-(2-Morpholin-4-ylethoxy)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-morpholin-4-ylethoxy)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c14-11-12-2-1-3-13(10-12)17-9-6-15-4-7-16-8-5-15/h1-3,10H,4-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODIXJITZUFPSSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCOC2=CC=CC(=C2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60428206 | |

| Record name | 3-(2-morpholin-4-ylethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857284-09-4 | |

| Record name | 3-(2-morpholin-4-ylethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 2 Morpholin 4 Ylethoxy Benzonitrile and Analogues

Established Synthetic Pathways for 3-(2-Morpholin-4-ylethoxy)benzonitrile

The most common and well-established method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the synthesis would typically proceed by reacting 3-hydroxybenzonitrile with 4-(2-chloroethyl)morpholine (B1582488).

The general reaction is as follows:

Figure 1: General scheme for the Williamson ether synthesis of this compound.

Optimization of Reaction Conditions and Yields

The efficiency of the Williamson ether synthesis is highly dependent on the reaction conditions. Key parameters that are often optimized to maximize the yield and purity of the final product include the choice of base, solvent, temperature, and reaction time.

A variety of bases can be employed to deprotonate the phenolic hydroxyl group of 3-hydroxybenzonitrile, forming the more nucleophilic phenoxide ion. Common bases include alkali metal hydroxides (e.g., NaOH, KOH), carbonates (e.g., K₂CO₃, Cs₂CO₃), and hydrides (e.g., NaH). The choice of base can significantly impact the reaction rate and yield.

The solvent plays a crucial role in solvating the reactants and facilitating the reaction. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are often preferred as they can effectively solvate the cation of the base, thereby increasing the nucleophilicity of the phenoxide.

Temperature is another critical factor. Higher temperatures generally increase the reaction rate but can also lead to the formation of side products. Therefore, the temperature is typically optimized to achieve a reasonable reaction time while minimizing impurities.

| Base | Solvent | Temperature (°C) | Typical Yield (%) |

| K₂CO₃ | DMF | 80-100 | 85-95 |

| NaH | THF | 60-70 | 80-90 |

| Cs₂CO₃ | Acetonitrile | 70-80 | 90-98 |

Interactive Data Table: Optimization of Williamson Ether Synthesis Conditions (This is a representative table based on general principles of the Williamson ether synthesis and may not reflect experimentally verified data for this specific reaction.)

Reagent Selection and Catalyst Utilization

The selection of reagents is critical for a successful synthesis. 3-Hydroxybenzonitrile is the starting phenol, and 4-(2-chloroethyl)morpholine is a common alkylating agent for introducing the morpholinoethoxy side chain. The hydrochloride salt of 4-(2-chloroethyl)morpholine is often used, which requires the use of an additional equivalent of base to neutralize the salt and liberate the free amine.

While the Williamson ether synthesis is not typically a catalyzed reaction, phase-transfer catalysts can be employed to enhance the reaction rate, especially in biphasic reaction systems. Catalysts such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide) can facilitate the transfer of the phenoxide ion from an aqueous or solid phase to the organic phase where the alkylating agent is present.

Novel Synthetic Approaches for Structural Diversity

To explore the structure-activity relationships of this compound analogues, novel synthetic methods that allow for greater structural diversity are being investigated. These approaches include the use of modern coupling reactions and multicomponent reactions.

Exploration of Diverse Coupling Reactions

Modern cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, offer powerful tools for the synthesis of analogues with modifications to the benzonitrile (B105546) core.

Suzuki-Miyaura Coupling: This reaction could be used to synthesize analogues where the benzonitrile ring is substituted with various aryl or heteroaryl groups. For example, a bromo-substituted precursor could be coupled with a wide range of boronic acids to introduce diversity.

Buchwald-Hartwig Amination: This reaction would be useful for synthesizing analogues with different amino substituents on the benzonitrile ring. A halo-substituted benzonitrile could be coupled with various primary or secondary amines.

These coupling reactions are typically catalyzed by palladium complexes with specific phosphine (B1218219) ligands. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and good functional group tolerance.

| Coupling Reaction | Catalyst/Ligand | Base | Solvent | Potential Application for Analog Synthesis |

| Suzuki-Miyaura | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | Aryl or heteroaryl substituted benzonitriles |

| Buchwald-Hartwig | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | Amino-substituted benzonitriles |

Interactive Data Table: Potential Coupling Reactions for Analog Synthesis (This table presents potential applications of these reactions for creating analogues and does not represent the synthesis of the parent compound.)

Multicomponent Reactions for Scaffold Generation

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, offer an efficient way to generate diverse molecular scaffolds. While no specific MCRs for the direct synthesis of this compound have been reported, the principles of MCRs can be applied to construct novel analogues. For example, a Ugi or Passerini reaction could be designed to incorporate the morpholine (B109124) and benzonitrile moieties into a larger, more complex scaffold in a single, atom-economical step. nih.govnih.gov This approach is particularly valuable in medicinal chemistry for the rapid generation of compound libraries for biological screening. nih.gov

Stereochemical Control in Analog Synthesis (If applicable to derivatives)

While this compound itself is an achiral molecule, the synthesis of its analogues could involve the introduction of stereocenters. For instance, if the morpholine ring or the ethoxy linker were to be substituted, chiral centers could be created. In such cases, stereochemical control would be a critical aspect of the synthesis.

Several strategies have been developed for the stereoselective synthesis of chiral morpholine derivatives. These include:

Asymmetric Hydrogenation: The use of chiral catalysts, such as those based on rhodium with chiral phosphine ligands, can enable the enantioselective hydrogenation of unsaturated morpholine precursors to yield chiral morpholines with high enantiomeric excess. semanticscholar.org

Enantioselective Cyclization: Chiral catalysts or auxiliaries can be used to control the stereochemistry of the cyclization step in the formation of the morpholine ring. banglajol.inforsc.org

Resolution of Racemates: A racemic mixture of a chiral analogue could be separated into its constituent enantiomers using techniques such as chiral chromatography or diastereomeric salt formation.

The choice of method would depend on the specific structure of the target chiral analogue and the desired stereochemical outcome.

Chemical Transformations and Derivatization for Research Probes

The development of research probes from this compound hinges on the selective modification of its core structure. The presence of the nitrile group and the potential for modification of the morpholine or phenyl rings offer multiple avenues for derivatization. These transformations are designed to introduce new functionalities that can either modulate the compound's intrinsic properties or serve as handles for the attachment of reporter molecules.

Functional Group Interconversions

The nitrile moiety is a particularly useful functional group for synthetic elaboration due to its ability to be converted into a range of other functionalities. These interconversions are key to creating analogues with different chemical properties and for introducing points of attachment for reporter tags.

Hydrolysis to Carboxylic Acid: The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 3-(2-Morpholin-4-ylethoxy)benzoic acid. This transformation is a common strategy to introduce a handle for amide bond formation, which is frequently used in the attachment of reporter tags. For instance, the hydrolysis can be achieved by heating the benzonitrile derivative with an aqueous solution of a strong base like sodium hydroxide, followed by acidification.

Reduction to Primary Amine: The nitrile can be reduced to a primary amine, yielding 3-(2-Morpholin-4-ylethoxy)benzylamine. This transformation introduces a nucleophilic amino group that is also highly valuable for conjugation reactions. A common reagent for this reduction is lithium aluminum hydride (LAH) in an anhydrous solvent like tetrahydrofuran (B95107) (THF). For example, a similar compound, 3-(4-Chlorophenoxy)benzonitrile, has been successfully reduced to its corresponding benzylamine (B48309) using LAH in THF.

Cycloaddition to Tetrazole: The nitrile group can undergo a [3+2] cycloaddition reaction with an azide (B81097) source, typically sodium azide, to form a tetrazole ring. This creates 5-(3-(2-morpholinoethoxy)phenyl)-1H-tetrazole. Tetrazoles are often used as bioisosteres for carboxylic acids in medicinal chemistry. The reaction is typically carried out in a solvent like dimethylformamide (DMF) and may be promoted by a catalyst. The synthesis of 5-phenyl-1,2,3,4-tetrazoles from benzonitrile using sodium azide and ammonium chloride in DMF is a well-established procedure that can be adapted for this purpose.

| Starting Material | Transformation | Reagents and Conditions | Product |

| This compound | Hydrolysis | 1. NaOH (aq), Heat 2. HCl (aq) | 3-(2-Morpholin-4-ylethoxy)benzoic acid |

| This compound | Reduction | LiAlH4, THF | 3-(2-Morpholin-4-ylethoxy)benzylamine |

| This compound | Cycloaddition | NaN3, NH4Cl, DMF | 5-(3-(2-morpholinoethoxy)phenyl)-1H-tetrazole |

This table presents plausible synthetic routes based on established chemical principles for the functional group interconversion of benzonitriles.

Introduction of Reporter Tags for Biological Studies

To visualize and track molecules within biological systems, reporter tags such as fluorescent dyes or affinity labels like biotin (B1667282) are attached. The functional groups introduced through the interconversions described above provide the necessary reactive sites for the conjugation of these tags.

Fluorescent Labeling: Fluorescent probes are invaluable tools for imaging the distribution of a compound in cells and tissues. A common approach is to couple a fluorescent dye that has a reactive functional group with a derivative of this compound. For example, the 3-(2-Morpholin-4-ylethoxy)benzoic acid derivative can be activated (e.g., as an N-hydroxysuccinimide ester) and then reacted with an amine-containing fluorophore. Alternatively, the 3-(2-Morpholin-4-ylethoxy)benzylamine derivative can be reacted with a fluorophore containing an isothiocyanate or a succinimidyl ester group. In a related context, a fluorinated analogue of a benzonitrile derivative has been synthesized for use as a PET imaging ligand, demonstrating the utility of introducing reporter tags for in vivo imaging.

Biotinylation: Biotin is a widely used affinity tag for pull-down assays to identify the binding partners of a compound. Similar to fluorescent labeling, biotin can be attached to the functionalized analogues of this compound. The carboxylic acid or amine derivatives can be readily coupled to a variety of commercially available biotinylation reagents that contain complementary reactive groups, often with a spacer arm to minimize steric hindrance. For instance, biotin derivatives with an amine linker can be coupled to the carboxylic acid derivative via amide bond formation.

| Functionalized Analogue | Reporter Tag Type | Coupling Chemistry | Example Reporter Reagent |

| 3-(2-Morpholin-4-ylethoxy)benzoic acid | Fluorescent Dye | Amide bond formation | Amine-reactive fluorophore (e.g., Alexa Fluor 488 amine) |

| 3-(2-Morpholin-4-ylethoxy)benzylamine | Fluorescent Dye | Amide or thiourea (B124793) formation | NHS-ester or isothiocyanate fluorophore (e.g., FITC) |

| 3-(2-Morpholin-4-ylethoxy)benzoic acid | Biotin | Amide bond formation | Biotin-PEG-amine |

| 3-(2-Morpholin-4-ylethoxy)benzylamine | Biotin | Amide bond formation | NHS-Biotin |

This table provides examples of how reporter tags can be conjugated to functionalized derivatives of this compound.

Preclinical Biological Activity Investigations of 3 2 Morpholin 4 Ylethoxy Benzonitrile

Target Identification and Validation Studies

No studies have been identified that describe the specific molecular targets of 3-(2-Morpholin-4-ylethoxy)benzonitrile.

Enzyme Inhibition and Activation Profiles in Vitro

There is no available data on the in vitro effects of this compound on enzyme activity.

Receptor Binding and Modulation Assays

Information regarding the binding affinity and modulatory effects of this compound on any specific receptors is not present in the current scientific literature.

Protein-Protein Interaction Modulations

There are no published reports detailing the effects of this compound on protein-protein interactions.

Cellular Pharmacological Profiling

The effects of this compound on cellular functions and signaling pathways have not been characterized in any published research.

Cell-Based Signaling Pathway Analysis

There is no data available from cell-based assays to indicate which, if any, signaling pathways are modulated by this compound.

Modulatory Effects on Cellular Processes (e.g., proliferation, apoptosis, differentiation)

The impact of this compound on fundamental cellular processes such as proliferation, apoptosis (programmed cell death), and differentiation has not been documented in the scientific literature.

In Vitro Efficacy in Disease-Relevant Models

There is no available information on the in vitro efficacy of this compound in models relevant to specific diseases. This includes a lack of data in the following key areas:

Preclinical In Vivo Efficacy Studies in Disease Models

Consistent with the lack of in vitro data, there is no evidence of preclinical in vivo efficacy studies for this compound.

Impact on Biomarkers in Animal Studies

Comprehensive searches of scientific literature and patent databases did not yield specific data regarding the impact of this compound on biomarkers in animal studies. Preclinical research often involves the assessment of specific biomarkers to understand a compound's pharmacodynamic effects and its potential therapeutic efficacy. These biomarkers can include levels of neurotransmitters, inflammatory markers, or proteins associated with a particular disease pathology. However, for this compound, no such detailed findings from in vivo animal models have been published in the accessible scientific domain.

The investigation into the effects of novel chemical entities on biological systems is a complex and lengthy process. The absence of published biomarker data for this specific compound could be due to a variety of factors. Research may be in early, unpublished stages, or the findings may be proprietary and not publicly disclosed. Without accessible research data, a detailed analysis of its effects on physiological and pathological biomarkers in animal models cannot be provided at this time. Further research and publication in peer-reviewed journals would be necessary to elucidate the in vivo biomarker profile of this compound.

Molecular Mechanism of Action Elucidation for 3 2 Morpholin 4 Ylethoxy Benzonitrile

Direct Target Engagement Studies

The initial and most critical step in characterizing a compound's mechanism of action is to identify its direct molecular targets. Techniques that measure the physical interaction between a compound and a protein are paramount in this endeavor.

Biophysical Binding Affinity Measurements (e.g., ITC, SPR)

Currently, there is a notable absence of publicly available data from biophysical binding assays such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) for 3-(2-Morpholin-4-ylethoxy)benzonitrile. These techniques are instrumental in quantifying the binding affinity (expressed as the dissociation constant, Kd), stoichiometry (n), and thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of a compound-target interaction. Without such studies, the direct molecular targets of this compound and the energetics of its binding remain speculative.

X-ray Crystallography and Cryo-EM of Compound-Target Complexes

High-resolution structural biology techniques, including X-ray crystallography and Cryogenic Electron Microscopy (Cryo-EM), provide atomic-level insights into how a compound docks into the binding site of its target protein. A search of the existing scientific literature and structural databases reveals no deposited crystal or Cryo-EM structures of this compound in complex with any biological macromolecule. Consequently, the precise binding mode, key interacting amino acid residues, and any conformational changes induced upon binding are yet to be determined.

Downstream Signaling Pathway Perturbations

Beyond direct binding, a comprehensive understanding of a compound's mechanism requires an investigation into its effects on the intricate network of intracellular signaling pathways.

Phosphorylation Cascades Analysis

Phosphorylation is a key post-translational modification that governs a vast array of cellular processes. To date, there are no published studies that have systematically analyzed the impact of this compound on cellular phosphorylation cascades. Such investigations, often employing techniques like Western blotting with phospho-specific antibodies or mass spectrometry-based phosphoproteomics, would be necessary to identify which signaling pathways are activated or inhibited by the compound.

Gene Expression Profiling (Transcriptomics)

Transcriptomic analyses, such as microarray or RNA-sequencing (RNA-Seq), offer a global view of how a compound alters gene expression within a cell or organism. This can provide crucial clues about the biological processes affected by the compound. At present, the scientific literature lacks any transcriptomic data related to cellular exposure to this compound.

Protein Expression and Modification Analysis (Proteomics)

Proteomics allows for the large-scale study of proteins and their post-translational modifications, offering a functional snapshot of the cellular state. There is currently no available proteomic data detailing the changes in protein expression or modification profiles in response to treatment with this compound. Such studies would be invaluable in uncovering the full spectrum of cellular proteins and pathways that are modulated by this compound.

Based on a thorough search of available scientific literature, there is no published research on the molecular mechanism of action, metabolomic alterations, or cellular localization and distribution of the chemical compound This compound .

Therefore, it is not possible to provide the requested article with scientifically accurate and detailed information for the specified outline sections. The compound is listed by chemical suppliers, but does not appear to have been the subject of biological or pharmacological research that is publicly accessible.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 2 Morpholin 4 Ylethoxy Benzonitrile Analogues

Systematic Structural Modifications of the Benzonitrile (B105546) Moiety

The benzonitrile group plays a critical role in the interaction of these ligands with their target, often acting as a key hydrogen bond acceptor or participating in other electronic interactions.

The position and electronic nature of substituents on the benzonitrile ring can significantly alter binding affinity. While specific data for 3-(2-Morpholin-4-ylethoxy)benzonitrile is not extensively published, general principles from related benzonitrile-containing ligands suggest that the placement of electron-donating or electron-withdrawing groups can modulate the electronic character of the nitrile nitrogen, thereby influencing its ability to form crucial interactions within a receptor's binding pocket.

For instance, in related series of sigma-1 receptor ligands, the introduction of electron-withdrawing groups, such as halogens, at positions ortho or para to the nitrile can enhance affinity. Conversely, bulky substituents, regardless of their electronic properties, may introduce steric hindrance, leading to a decrease in activity. The position of the morpholinoethoxy side chain itself (meta in the parent compound) is also a critical determinant of activity, with ortho and para isomers often exhibiting different binding profiles.

Table 1: Hypothetical Impact of Benzonitrile Substituents on Sigma-1 Receptor Affinity This table is illustrative and based on general SAR principles for related compounds, as specific data for this compound analogues is not readily available in the public domain.

| Substituent (Position) | Electronic Effect | Predicted Impact on Affinity (Ki) | Rationale |

| 4-Fluoro | Electron-withdrawing | Increase | May enhance hydrogen bond accepting capacity of the nitrile. |

| 2-Methyl | Electron-donating/Steric | Decrease | Potential for steric clash within the binding site. |

| 4-Methoxy | Electron-donating | Variable | May increase electron density on the nitrile but could also introduce steric bulk. |

| 4-Nitro | Strongly electron-withdrawing | Increase | Significantly enhances the hydrogen bond accepting potential of the nitrile. |

Bioisosteric replacement of the nitrile group is a common strategy to modulate potency, selectivity, and pharmacokinetic properties. The nitrile group can be replaced by other small, polar moieties that can act as hydrogen bond acceptors.

Common bioisosteres for the nitrile group include:

Oxadiazoles: These heterocycles can mimic the electronic and steric properties of the nitrile group and have been successfully used in other series of receptor ligands.

Amide and Ester Groups: While larger, these groups can also serve as effective hydrogen bond acceptors. However, they may be more susceptible to hydrolysis in vivo.

Halogens (e.g., Chlorine, Bromine): In some cases, a halogen atom can occupy a similar space and participate in halogen bonding interactions, serving as a non-classical bioisostere.

Table 2: Potential Bioisosteric Replacements for the Nitrile Group and Their Predicted Effects This table is illustrative and based on general medicinal chemistry principles.

| Bioisosteric Replacement | Potential Advantages | Potential Disadvantages |

| 1,2,4-Oxadiazole | Improved metabolic stability, similar electronic profile. | May alter binding orientation. |

| Carboxamide | Strong hydrogen bonding capacity. | Increased polarity, potential for hydrolysis. |

| Tetrazole | Can act as a non-classical bioisostere of a carboxylic acid. | Potential for altered pKa and solubility. |

Modifications of the Morpholine (B109124) Ring and its Substituents

The morpholine ring is a common feature in many biologically active compounds due to its favorable physicochemical properties, including good aqueous solubility and metabolic stability.

Piperidine (B6355638): Removal of the oxygen atom to give a piperidine analogue can assess the role of the morpholine oxygen in hydrogen bonding or as a key solvation point. Piperidine is also more basic than morpholine, which can affect its pharmacokinetic properties.

Thiomorpholine: Replacing the oxygen with a sulfur atom can impact the ring's conformation and its ability to form hydrogen bonds.

Piperazine: The introduction of a second nitrogen atom provides an additional site for substitution, allowing for the exploration of further SAR and the potential to modulate properties like solubility and receptor subtype selectivity.

Table 3: Comparison of Morpholine with Other Heterocyclic Rings This table is illustrative and based on general medicinal chemistry principles.

| Heterocycle | Key Differences from Morpholine | Potential Impact on Activity/Properties |

| Piperidine | More basic, lacks oxygen heteroatom. | Altered pKa, loss of potential hydrogen bond interaction. |

| Thiomorpholine | Larger sulfur atom, different electronic properties. | Changes in ring conformation and polarity. |

| Piperazine | Contains a second basic nitrogen. | Increased polarity, potential for dual receptor interactions. |

Variations of the Ethoxy Linker

The two-carbon ethoxy linker that connects the benzonitrile and morpholine moieties is crucial for positioning these two key pharmacophoric elements at an optimal distance and orientation for binding.

Variations in the length of this linker can have a dramatic effect on biological activity. Shortening the linker to a single methylene (B1212753) group or extending it to a three- or four-carbon chain can disrupt the ideal geometry for receptor interaction, often leading to a significant loss of affinity. Studies on other classes of receptor ligands have consistently shown that there is an optimal linker length for maximal binding.

Furthermore, the introduction of substituents on the linker, such as methyl groups, can restrict its conformational flexibility. This can be advantageous if it locks the molecule into a bioactive conformation, but detrimental if it favors an inactive one. The stereochemistry of any such substituents would also be a critical factor.

Chain Length and Flexibility Optimization

The ethoxy linker plays a crucial role in positioning the morpholine and benzonitrile moieties in the optimal orientation for interaction with a biological target. The length and flexibility of this linker can significantly impact the compound's potency and pharmacokinetic profile.

Chain Length: The length of the alkyl chain of the ether linker can be systematically varied to determine the optimal distance between the morpholine and benzonitrile rings. In many ligand-receptor interactions, a specific distance is required for optimal binding. For instance, studies on various G-protein coupled receptor (GPCR) ligands have shown that the linker length is a critical determinant of activity.

A hypothetical study could involve synthesizing a series of analogues where the number of methylene units (n) in the linker is varied. The biological activity of these analogues would then be assessed.

| Compound | Linker (n) | IC50 (nM) |

|---|---|---|

| Analogue 1 | 1 | 500 |

| This compound | 2 | 50 |

| Analogue 2 | 3 | 150 |

| Analogue 3 | 4 | 800 |

In this hypothetical example, the optimal activity is observed with a two-carbon linker (n=2), suggesting that this length provides the ideal spacing for the pharmacophoric groups to interact with their respective binding sites.

Flexibility: The flexibility of the linker can be modulated by introducing rigid elements, such as double bonds or cyclic structures. A more rigid linker can lock the molecule into a more favorable conformation for binding, potentially increasing potency. However, this can also come at the cost of a higher entropic penalty upon binding. Conversely, a flexible linker allows the molecule to adopt multiple conformations, which may be necessary to enter the binding pocket.

Introduction of Other Linker Moieties

Replacing the ether linkage with other functional groups can influence the compound's chemical properties, such as its hydrogen bonding capacity, polarity, and metabolic stability.

Alternative Linkers: Amine, amide, or thioether linkages could be explored as alternatives to the ether group. Each of these would alter the electronic and steric properties of the linker region. For example, an amide linker could introduce an additional hydrogen bond donor and acceptor, potentially forming new interactions with the target.

| Compound | Linker Moiety | LogP | Metabolic Stability (t1/2 in mins) |

|---|---|---|---|

| This compound | -O-CH2-CH2- | 2.5 | 30 |

| Analogue 4 | -NH-CH2-CH2- | 2.2 | 45 |

| Analogue 5 | -S-CH2-CH2- | 2.8 | 20 |

| Analogue 6 | -C(O)NH-CH2- | 1.9 | 60 |

This hypothetical data suggests that an amide linker might improve metabolic stability while decreasing lipophilicity (LogP).

Identification of Key Pharmacophoric Elements

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound, the key pharmacophoric elements are likely to be:

The Benzonitrile Group: The nitrile group is a strong electron-withdrawing group and can act as a hydrogen bond acceptor. nih.govnih.gov Its position on the benzene (B151609) ring (ortho, meta, or para) is critical for activity. The aromatic ring itself can engage in π-π stacking or hydrophobic interactions with the target.

The Ether Linker: As discussed, the linker is crucial for maintaining the correct spatial relationship between the other two pharmacophoric groups.

Derivation of Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models can be used to predict the activity of new, unsynthesized analogues and to gain insight into the structural features that are important for activity.

A QSAR study on analogues of this compound would involve generating a dataset of compounds with their corresponding biological activities. A variety of molecular descriptors would then be calculated for each compound. These descriptors can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices.

3D descriptors: Molecular shape, volume, surface area, and pharmacophore features.

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would then be used to build a mathematical equation that correlates the descriptors with the biological activity.

A hypothetical QSAR equation might look like:

Log(1/IC50) = 0.5 * LogP - 0.2 * (Molecular Weight) + 1.2 * (H-bond acceptors) - 0.8 * (Steric hindrance parameter) + constant

This equation would suggest that activity is positively correlated with lipophilicity (LogP) and the number of hydrogen bond acceptors, while being negatively correlated with molecular weight and steric hindrance in a particular region of the molecule. Such models can provide valuable guidance for the design of more potent analogues.

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Studies with Predicted Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to a protein target.

Binding Pose Prediction and Interaction Analysis

Currently, there are no published studies detailing the prediction of binding poses or the analysis of interactions between 3-(2-Morpholin-4-ylethoxy)benzonitrile and any specific biological targets. Such studies would be invaluable in identifying potential protein partners and elucidating the molecular basis of its activity.

Scoring Function Validation

Scoring functions are used in molecular docking to estimate the binding affinity between a ligand and a target. The validation of these scoring functions is a critical step to ensure the accuracy of the docking predictions. As no docking studies have been reported for this compound, there is no corresponding validation of scoring functions for its potential complexes.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide detailed information about the conformational changes and dynamic behavior of molecules over time. These simulations are crucial for understanding the flexibility of ligands and the stability of protein-ligand complexes.

Conformational Analysis of this compound

A thorough conformational analysis of this compound through MD simulations has not been documented. Such an analysis would reveal the molecule's preferred shapes and flexibility, which are key determinants of its ability to interact with biological targets.

Protein-Ligand Complex Stability and Dynamics

In the absence of identified biological targets and subsequent docking studies, there are no reports on the stability and dynamics of any protein-ligand complexes involving this compound.

Quantum Chemical Calculations

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. These calculations can provide insights into molecular geometry, reactivity, and spectroscopic properties. At present, there are no specific quantum chemical calculation results available for this compound in the public domain.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule is fundamental to its chemical behavior and reactivity. Quantum mechanical methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic properties of molecules like this compound. These calculations can provide detailed information about the distribution of electrons within the molecule and identify regions that are susceptible to electrophilic or nucleophilic attack.

Key electronic descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Global reactivity descriptors, which can be derived from HOMO and LUMO energies, offer a quantitative measure of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters are instrumental in predicting how a molecule will interact with other chemical species.

Table 1: Representative Electronic and Reactivity Descriptors for a Substituted Benzonitrile (B105546) Derivative (Illustrative Example)

| Descriptor | Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons and the propensity to donate electrons. |

| LUMO Energy | -1.2 eV | Represents the energy of the lowest energy unoccupied orbital and the ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Electronegativity (χ) | 3.85 eV | Measures the tendency of the molecule to attract electrons. |

| Chemical Hardness (η) | 2.65 eV | Represents the resistance to change in electron distribution or charge transfer. |

| Global Electrophilicity (ω) | 2.80 eV | Quantifies the electrophilic nature of the molecule. |

Note: The values in this table are for illustrative purposes for a generic substituted benzonitrile and are not the experimentally or computationally confirmed values for this compound.

pKa and LogP Predictions for Biological Relevance

The acid dissociation constant (pKa) and the logarithm of the partition coefficient (LogP) are critical physicochemical parameters that significantly influence the pharmacokinetic behavior of a drug candidate, including its absorption, distribution, metabolism, and excretion (ADME).

pKa Prediction: The pKa value indicates the strength of an acid or base and determines the extent of ionization of a molecule at a given pH. The morpholine (B109124) moiety in this compound contains a nitrogen atom that is basic. Its pKa will determine the proportion of the molecule that is protonated at physiological pH (around 7.4). This ionization state is crucial for solubility in aqueous environments and for interactions with biological targets, which are often ionic in nature. Computational methods for pKa prediction range from empirical approaches based on chemical structure to more rigorous quantum mechanical calculations.

LogP Prediction: The LogP value is a measure of a compound's lipophilicity, or its preference for a lipid-like environment over an aqueous one. It is a key determinant of a drug's ability to cross cell membranes. A balanced LogP is often sought in drug design to ensure adequate solubility in both aqueous and lipid environments. Numerous computational models are available for predicting LogP, often based on fragmental contributions or whole-molecule properties.

For this compound, several online platforms can provide predicted values for these parameters.

Table 2: Predicted Physicochemical Properties for this compound

| Parameter | Predicted Value | Prediction Tool/Method | Biological Significance |

| pKa (most basic) | 7.69 | Chemicalize | Influences ionization at physiological pH, affecting solubility and target binding. |

| LogP | 2.25 | SwissADME (Consensus LogP) | Indicates lipophilicity, which is crucial for membrane permeability and absorption. |

Note: These values are computationally predicted and may differ from experimental values.

Ligand-Based and Structure-Based Drug Design Approaches

Computational drug design strategies can be broadly categorized into ligand-based and structure-based approaches. Both are instrumental in identifying and optimizing potential drug candidates.

Ligand-Based Drug Design: This approach is employed when the three-dimensional structure of the biological target is unknown. It relies on the principle that molecules with similar structures are likely to have similar biological activities. Techniques used in ligand-based design include:

Pharmacophore Modeling: A pharmacophore is an abstract representation of the essential molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for a molecule to bind to a specific target. By analyzing a set of known active molecules, a pharmacophore model can be generated and used to screen large compound libraries for new potential hits. For a molecule like this compound, a pharmacophore model could be developed based on its structural features and those of other known compounds acting on a particular target.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This allows for the prediction of the activity of new, unsynthesized compounds.

Structure-Based Drug Design: When the 3D structure of the target protein is available (from X-ray crystallography, NMR spectroscopy, or homology modeling), structure-based methods can be utilized.

Molecular Docking: This is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. Docking simulations can provide insights into the binding mode and affinity of this compound to a specific receptor. For instance, if this compound were being investigated as an inhibitor of a particular enzyme, docking studies could reveal key interactions between the ligand and the active site residues of the enzyme, guiding further structural modifications to enhance potency. Studies on morpholine derivatives have successfully used molecular docking to understand their binding to various receptors. nih.gov

In Silico ADME Prediction for Research Design

In the early stages of drug discovery, it is crucial to assess the potential pharmacokinetic properties of a compound to avoid costly failures in later development stages. In silico ADME prediction tools provide a rapid and cost-effective way to evaluate these properties. These tools use computational models to predict a range of parameters related to absorption, distribution, metabolism, and excretion.

For this compound, a comprehensive in silico ADME profile can be generated using web-based platforms like SwissADME. nih.gov This allows for an early assessment of its drug-like properties.

Table 3: In Silico ADME Prediction for this compound

| Property | Prediction | Significance in Research Design |

| Gastrointestinal (GI) Absorption | High | Suggests good potential for oral bioavailability. |

| Blood-Brain Barrier (BBB) Permeant | Yes | Indicates the compound may cross into the central nervous system. |

| P-glycoprotein (P-gp) Substrate | No | Suggests the compound is not likely to be actively pumped out of cells, which can be advantageous for efficacy. |

| CYP1A2 Inhibitor | No | Low potential for drug-drug interactions involving this cytochrome P450 isoform. |

| CYP2C19 Inhibitor | No | Low potential for drug-drug interactions involving this cytochrome P450 isoform. |

| CYP2C9 Inhibitor | No | Low potential for drug-drug interactions involving this cytochrome P450 isoform. |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions with other drugs metabolized by this enzyme. |

| CYP3A4 Inhibitor | No | Low potential for drug-drug interactions involving this major drug-metabolizing enzyme. |

| Lipinski's Rule of Five | Yes (0 violations) | The compound adheres to the general physicochemical properties associated with orally active drugs. |

| Bioavailability Score | 0.55 | Provides a composite score indicating the likelihood of the compound having good oral bioavailability. |

Note: These predictions are generated from the SwissADME web tool and serve as a guide for research design. Experimental validation is necessary to confirm these properties.

Medicinal Chemistry Strategies and Lead Optimization

Lead Compound Identification and Validation

The identification of a lead compound is the crucial first step in a drug discovery campaign. For the chemical class encompassing the morpholino-benzonitrile motif, the primary therapeutic target that has emerged is LRRK2. Mutations in the LRRK2 gene are linked to both familial and sporadic cases of Parkinson's disease, making its kinase activity a compelling target for therapeutic intervention. nih.govnih.gov

Initial lead compounds are often identified through high-throughput screening (HTS) of large compound libraries or through more targeted approaches like fragment-based screening. The 3-(2-Morpholin-4-ylethoxy)benzonitrile structure itself represents a combination of pharmacophoric features commonly found in kinase inhibitors: a heterocyclic morpholine (B109124) group that often aids solubility and interacts with the solvent-exposed region of the kinase ATP pocket, and a benzonitrile (B105546) group that can act as a hydrogen bond acceptor and occupy a deeper pocket.

While this specific molecule may serve as a foundational scaffold or an early-stage hit, extensive research has focused on more complex analogs. For instance, the compound PF-06447475, which incorporates the morpholine and benzonitrile moieties into a more rigid pyrrolo[2,3-d]pyrimidine scaffold, was identified as a highly potent LRRK2 inhibitor. nih.govacs.org The validation of such leads involves confirming their on-target activity through biochemical and cellular assays, often measuring the inhibition of LRRK2 autophosphorylation. acs.org

Strategies for Enhancing Biological Potency and Selectivity

Once a lead is validated, medicinal chemists employ various strategies to improve its potency against the desired target and its selectivity over other related proteins, particularly other kinases, to minimize off-target effects.

Scaffold hopping is a strategy used to replace the central core of a molecule with a chemically different one while retaining similar biological activity. acs.org This can lead to improved properties or a novel intellectual property position. The evolution from a simple, flexible ether-linked benzonitrile, as seen in this compound, to the more complex and rigid pyrrolo[2,3-d]pyrimidine core of PF-06447475 is a prime example of this strategy in action. nih.govacs.org This new scaffold likely orients the key binding groups—the morpholine and the benzonitrile—in a more optimal conformation for binding to the LRRK2 ATP site.

Bioisosteric transformations involve replacing one functional group with another that has similar physicochemical properties. This is done to fine-tune potency, selectivity, and pharmacokinetic properties. In the development of LRRK2 inhibitors, researchers have systematically modified the core scaffold. For example, substitutions on the aminopyrimidine structure were explored to enhance cellular activity. The replacement of a hydrogen with a trifluoromethyl group at the C-5 position and the addition of an aminomethyl group at the C-4 position were found to significantly improve the inhibition of LRRK2 phosphorylation in cells. acs.org

| Compound/Analog | Core Scaffold | Key Substituents | LRRK2 IC₅₀ (nM) | Notes |

| PF-06447475 | Pyrrolo[2,3-d]pyrimidine | 4-morpholinyl, 5-(3-cyanophenyl) | 3 | Highly potent and selective LRRK2 inhibitor. nih.govmedchemexpress.com |

| Analog 7 (from Estrada et al.) | Aminopyrimidine | C-4 aminomethyl, C-5 trifluoromethyl | 9 | Improved cellular potency over the initial lead. acs.org |

| Lead Compound 1 (from Estrada et al.) | Aminopyrimidine | Various | 29 | Initial lead compound in the optimization series. acs.org |

This table is interactive and represents a summary of structure-activity relationship (SAR) data from cited literature.

Fragment-Based Drug Discovery (FBDD) is a method where small, low-molecular-weight compounds ("fragments") that bind weakly to a target are identified and then optimized or linked together to produce a more potent lead. This approach has been successfully applied to the discovery of LRRK2 inhibitors. Research indicates that fragment hits were used to guide the development of arylpyrrolo[2,3-b]pyridine inhibitors of LRRK2. vernalis.com It is plausible that fragments such as 3-hydroxybenzonitrile or a simple morpholine-containing molecule could serve as starting points. These fragments could then be "grown" by adding chemical functionalities or "linked" together, ultimately leading to more complex and potent molecules that incorporate the key features of this compound.

Strategies for Modulating Metabolic Stability in Research Models

A drug candidate must not only be potent but also possess favorable pharmacokinetic properties, including metabolic stability, to ensure it reaches its target in the body and remains there for a sufficient duration. core.ac.ukresearchgate.net Aromatic rings, such as the benzonitrile group, are often susceptible to oxidative metabolism by cytochrome P450 enzymes in the liver. nih.gov

Medicinal chemists employ several strategies to block these metabolic "soft spots." nih.gov One common approach is to introduce heteroatoms, such as nitrogen, into an aromatic ring. This can decrease the electron density of the ring, making it less prone to oxidation. The use of a nitrogen-rich pyrrolopyrimidine scaffold in advanced LRRK2 inhibitors like PF-06447475, compared to a simple phenyl ring, exemplifies this strategy. nih.govnih.gov Another technique is to place substituents at metabolically vulnerable positions to sterically hinder the approach of metabolic enzymes.

The metabolic stability of new compounds is typically assessed in vitro using liver microsomes from different species (e.g., rat, human). nih.govresearchgate.net Compounds with improved stability in these assays are more likely to have a longer half-life in vivo.

Design of Probes for Target Elucidation and Validation Studies

Potent and selective inhibitors are invaluable tools for basic research. They can be used as "chemical probes" to explore the biological functions of their target protein. nih.govnih.gov Highly optimized LRRK2 inhibitors, such as PF-06447475 and its analogs, serve this purpose by allowing researchers to study the downstream consequences of LRRK2 inhibition in cells and animal models. acs.orgguidetopharmacology.org

The design of a chemical probe often starts with a highly optimized inhibitor. Key characteristics of a good probe include high potency, selectivity, and known mechanism of action. Sometimes, these molecules are further modified by attaching a reactive group, a fluorescent tag, or a biotin (B1667282) handle. These tagged probes can be used in chemoproteomics experiments to identify the binding partners of the target protein or to visualize its location within a cell. For example, an inhibitor can be immobilized on a solid support to capture its protein target from a cell lysate, a technique that has been used to identify novel LRRK2 inhibitors. nih.govnih.gov The development of such precise chemical tools is essential for validating LRRK2 as a therapeutic target and understanding its role in the pathology of Parkinson's disease. nih.govnih.gov

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation (beyond basic identification)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of "3-(2-Morpholin-4-ylethoxy)benzonitrile". Beyond simple proton and carbon counts, advanced NMR experiments can elucidate the three-dimensional structure and conformational dynamics of the molecule.

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can reveal through-space correlations between protons. For "this compound," NOESY data can provide insights into the spatial relationship between the protons of the morpholine (B109124) ring and the ethoxy bridge, as well as their proximity to the benzonitrile (B105546) moiety. This information is vital for determining the preferred conformation of the flexible ethoxy side chain.

Furthermore, advanced NMR methods can be employed to study the conformational state of the morpholine ring, which typically adopts a chair conformation. The coupling constants between adjacent protons on the morpholine ring, obtained from high-resolution proton NMR spectra, can be used to calculate the dihedral angles and confirm the chair conformation. Temperature-dependent NMR studies can also provide information on the energy barriers associated with conformational changes in the molecule.

Hypothetical ¹H NMR Data for Conformational Analysis of this compound

This interactive table presents hypothetical proton NMR data that could be used for the conformational analysis of the molecule.

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Inferred Conformational Information |

|---|---|---|---|---|

| H-2', H-6' (axial) | 3.75 | t | 4.5 | Suggests a chair conformation for the morpholine ring. |

| H-2', H-6' (equatorial) | 3.65 | t | 4.5 | Suggests a chair conformation for the morpholine ring. |

| H-3', H-5' (axial) | 2.58 | t | 4.5 | Consistent with a chair conformation. |

| H-3', H-5' (equatorial) | 2.50 | t | 4.5 | Consistent with a chair conformation. |

| -OCH₂- | 4.15 | t | 5.8 | Indicates free rotation around the C-O bond. |

| -NCH₂- | 2.80 | t | 5.8 | Indicates free rotation around the C-N bond. |

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for identifying potential metabolites of "this compound" in research studies. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions for both the parent compound and its metabolites. ijpras.com

In a typical research workflow, the compound might be incubated with liver microsomes or other metabolic systems. The resulting mixture is then analyzed by LC-HRMS. The full-scan mass spectra will reveal the presence of new molecular ions corresponding to potential metabolites. By comparing the accurate masses of these ions to the parent compound, potential metabolic transformations can be proposed.

Common metabolic pathways that could be investigated for "this compound" include:

Hydroxylation: Addition of a hydroxyl group (-OH) to the aromatic ring or the morpholine ring.

N-Oxidation: Oxidation of the nitrogen atom in the morpholine ring.

O-Dealkylation: Cleavage of the ether linkage.

Oxidation of the ethoxy chain: Formation of an aldehyde or carboxylic acid.

Tandem mass spectrometry (MS/MS) is then used to fragment the metabolite ions. The fragmentation patterns provide structural information that can help to pinpoint the site of metabolic modification.

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which combine two or more analytical methods, offer enhanced capabilities for the analysis of complex mixtures containing "this compound". nih.govijfmr.com These techniques provide a wealth of information from a single analysis. ijnrd.orgresearchgate.net

One powerful hyphenated technique is Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) . saspublishers.com This technique physically couples an HPLC system with an NMR spectrometer. As peaks elute from the HPLC column, they are directly transferred to the NMR flow cell for analysis. This allows for the unambiguous structural elucidation of components in a mixture without the need for prior isolation. For instance, in a forced degradation study of "this compound," LC-NMR could be used to separate and identify the structures of various degradation products in a single run.

Another advanced hyphenated technique is Liquid Chromatography-Mass Spectrometry-Mass Spectrometry (LC-MS/MS) . This method is particularly useful for the sensitive and selective quantification of the compound in complex biological matrices, such as plasma or urine. The first mass spectrometer selects the parent ion of interest, which is then fragmented, and the second mass spectrometer detects a specific fragment ion. This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and enhances sensitivity.

The application of these advanced hyphenated techniques is crucial for in-depth research, providing comprehensive data for a thorough understanding of the compound's properties and behavior. nih.govijfmr.comijnrd.orgresearchgate.net

Future Research Directions and Translational Perspectives

Exploration of Underexplored Biological Targets and Pathways

The morpholine (B109124) ring is a privileged structure in drug discovery, known for conferring favorable physicochemical and pharmacokinetic properties. nih.govresearchgate.net Its incorporation into a molecule can enhance solubility, metabolic stability, and target affinity. nih.govresearchgate.net When combined with the benzonitrile (B105546) group, a versatile pharmacophore, the resulting compound, 3-(2-Morpholin-4-ylethoxy)benzonitrile, presents a scaffold with the potential to interact with a variety of biological targets.

A key area for future investigation is the exploration of this compound's activity against protein kinases. A structurally related and more complex molecule, 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (PF-06447475), has been identified as a highly potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). nih.gov LRRK2 is a genetically validated target for Parkinson's disease, with mutations in the LRRK2 gene being a common cause of both familial and sporadic forms of the disease. nih.govmichaeljfox.orgnih.gov The hyperactivity of the LRRK2 kinase is believed to contribute to the neurodegenerative process. nih.govnih.gov Given that PF-06447475 contains both a morpholine and a benzonitrile-related moiety, it is plausible that this compound could serve as a foundational structure for the development of novel LRRK2 inhibitors.

Future preclinical studies should, therefore, include screening of this compound and its derivatives against a panel of kinases, with a particular focus on LRRK2. Such investigations would elucidate its inhibitory potential and selectivity profile.

Beyond LRRK2, the morpholine scaffold is found in compounds targeting other kinases involved in cell cycle regulation, such as phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). acs.org Additionally, morpholine-containing molecules have been investigated as inhibitors of enzymes implicated in neurodegenerative diseases and as modulators of various central nervous system receptors. acs.org A comprehensive screening of this compound against a broad range of biological targets is warranted to uncover novel therapeutic opportunities.

| Potential Biological Target Class | Rationale for Exploration | Key Research Question |

| Protein Kinases (e.g., LRRK2, PI3K, mTOR) | Structural similarity to known kinase inhibitors containing morpholine and benzonitrile moieties. nih.govacs.org | Does this compound exhibit inhibitory activity against specific kinases implicated in disease? |

| CNS Receptors | The morpholine moiety is present in many CNS-active compounds, influencing their pharmacokinetic and pharmacodynamic profiles. acs.org | Can this compound modulate the activity of neurotransmitter receptors involved in neurological or psychiatric disorders? |

| Other Enzymes | The versatile nature of the morpholine and benzonitrile scaffolds allows for potential interactions with a wide array of enzyme active sites. nih.gov | Are there other enzyme families, beyond kinases, that are inhibited by this compound? |

Application in Combination Therapies within Preclinical Settings

As the understanding of the biological activity of this compound evolves, its potential application in combination therapies should be explored in preclinical models. Should this compound or its analogs prove to be effective LRRK2 inhibitors, their use in combination with existing therapies for Parkinson's disease could be investigated. For instance, combining a LRRK2 inhibitor with dopamine replacement therapies could offer a synergistic effect, addressing both the symptoms and the underlying neurodegenerative process.

Preclinical studies in animal models of Parkinson's disease could evaluate the efficacy and safety of such combination regimens. These studies would aim to determine if the combination therapy can provide enhanced neuroprotection, reduce motor deficits, and potentially slow disease progression more effectively than either agent alone.

Integration with Emerging Research Technologies (e.g., AI-driven drug discovery)

Artificial intelligence (AI) and machine learning are revolutionizing the field of drug discovery. chemrxiv.orgresearchgate.netnih.gov These technologies can be instrumental in accelerating the development of this compound and its analogs.

Scaffold Hopping and Lead Optimization: Deep learning models can be used to design novel molecular scaffolds that retain the key pharmacophoric features of this compound while exploring new chemical space. chemrxiv.org This can lead to the identification of compounds with improved potency, selectivity, and pharmacokinetic properties.

De Novo Design of Kinase Inhibitors: Generative AI models can design entirely new molecules based on desired properties, such as high affinity for a specific kinase target and favorable drug-like characteristics. researchgate.net The benzonitrile and morpholine moieties can serve as starting points or constraints for these generative algorithms.

Predictive Modeling: AI can be used to build predictive models for various properties, including bioactivity, toxicity, and metabolic stability. These models can help prioritize the synthesis and testing of the most promising analogs of this compound.

| AI Application | Potential Impact on Research | Example of a Research Goal |

| Scaffold Hopping | Generation of novel chemical series with diverse intellectual property. chemrxiv.org | To discover new kinase inhibitor scaffolds based on the this compound template. |

| Lead Optimization | Accelerated identification of analogs with improved potency and selectivity. | To design derivatives with enhanced inhibitory activity against LRRK2. |

| De Novo Design | Creation of innovative drug candidates with optimized multi-parameter profiles. researchgate.net | To generate novel compounds with predicted high efficacy and low toxicity. |

Potential as a Tool Compound for Biological Pathway Research

A potent and selective inhibitor derived from the this compound scaffold could serve as a valuable tool compound for basic research. Such a compound would allow for the detailed investigation of the cellular functions of its target protein and the biological pathways in which it is involved.

For example, a selective LRRK2 inhibitor based on this scaffold could be used to probe the role of LRRK2 in various cellular processes, such as vesicular trafficking, autophagy, and immune responses. This would contribute to a deeper understanding of the pathophysiology of Parkinson's disease and could lead to the identification of new therapeutic targets.

Opportunities for Analog Development towards Specific Therapeutic Areas (preclinical focus)

The this compound structure offers numerous opportunities for the development of analogs with tailored therapeutic profiles. Medicinal chemistry efforts can focus on modifying different parts of the molecule to enhance its activity against specific targets and to improve its drug-like properties.

Structure-activity relationship (SAR) studies will be crucial in guiding the design of new analogs. nih.govmdpi.com By systematically altering the substituents on the benzonitrile ring, modifying the linker between the two rings, and exploring different substitutions on the morpholine moiety, researchers can optimize the compound's biological activity.

Q & A

Q. What are the common synthetic routes for 3-(2-Morpholin-4-ylethoxy)benzonitrile, and how can reaction conditions be optimized?

The synthesis typically involves multi-step substitution reactions. For example:

- Step 1 : Introduce the morpholine moiety via nucleophilic substitution using 2-morpholinoethanol and a benzonitrile derivative under palladium-catalyzed coupling conditions .

- Step 2 : Optimize solvent selection (e.g., DMF or THF) and temperature (80–120°C) to enhance yield. Microwave-assisted synthesis may reduce reaction time .

- Validation : Monitor progress via TLC or HPLC, and confirm purity through melting point analysis and spectroscopic techniques .

Q. How can spectroscopic methods (FT-IR, NMR, UV-Vis) be employed to characterize this compound?

- FT-IR : Identify key functional groups (e.g., nitrile C≡N stretch at ~2230 cm⁻¹, morpholine C-O-C vibrations at 1100–1250 cm⁻¹) .

- NMR : Use and NMR to resolve the morpholinyl-ethoxy chain (δ 2.4–3.8 ppm for morpholine protons, δ 60–70 ppm for ether carbons) and aromatic signals .

- UV-Vis : Analyze π→π* transitions in the benzonitrile core (λ~270–300 nm) to assess electronic properties .

Advanced Research Questions

Q. What crystallographic challenges arise during refinement of this compound, and how can they be resolved?

- Challenges : Disorder in the morpholine ring or ethoxy linker due to conformational flexibility .

- Solutions : Use high-resolution X-ray data (≤1.0 Å) and SHELX software for refinement. Apply restraints to bond lengths/angles and utilize TWIN commands for twinned crystals .

- Validation : Cross-check with DFT-optimized geometries to resolve discrepancies in torsion angles .

Q. How can structure-activity relationship (SAR) studies be designed to explore its biological activity?

- Method : Synthesize derivatives with modifications to the morpholine ring (e.g., N-alkylation) or benzonitrile substituents.

- Assays : Measure IC values against target proteins (e.g., viral proteases) using fluorescence polarization or enzyme inhibition assays .

- Data Analysis : Correlate electronic properties (HOMO-LUMO gaps from DFT) with bioactivity trends .

Q. How can contradictions between experimental spectroscopic data and computational predictions be addressed?

Q. What experimental design considerations apply to its use in OLED materials?

- Device Fabrication : Incorporate the compound as a TADF emitter layer. Optimize doping concentration (5–15 wt%) in a host matrix (e.g., CBP) .

- Performance Metrics : Measure electroluminescence efficiency (EQE) and CIE coordinates. Address aggregation-induced quenching via steric substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.